

An In-depth Technical Guide to the Structure of Globotriose

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Compound of Interest

Compound Name: Globotriose

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This guide provides a comprehensive overview of the chemical structure of **Globotriose**, catering to researchers, scientists, and professionals in drug development. It delves into its molecular architecture, physicochemical properties, and the experimental methodologies employed for its synthesis and structural elucidation.

Globotriose, a biologically significant trisaccharide, is a key player in various cellular recognition processes and serves as a receptor for certain bacterial toxins. A thorough understanding of its structure is paramount for developing novel therapeutics and diagnostic tools.

Chemical Structure and Properties of Globotriose

Globotriose is a linear trisaccharide with the systematic name α -D-Galactopyranosyl-(1 \rightarrow 4)- β -D-Galactopyranosyl-(1 \rightarrow 4)-D-Glucopyranose.[1] Its chemical formula is $C_{18}H_{32}O_{16}$, and it has a molecular weight of 504.44 g/mol.[2] The molecule consists of three monosaccharide units linked by glycosidic bonds: a terminal α -D-galactose, a central β -D-galactose, and a reducing D-glucose unit at the other end.

The linkage between the terminal galactose and the central galactose is an α -(1 \rightarrow 4) glycosidic bond, while the linkage between the central galactose and the glucose unit is a β -(1 \rightarrow 4) glycosidic bond. The anomeric carbon of the glucose unit is free, making **Globotriose** a reducing sugar.

Key Structural Features:

- Monosaccharide Composition: D-Galactose, D-Galactose, D-Glucose
- Linkage: α -(1 \rightarrow 4) and β -(1 \rightarrow 4) glycosidic bonds
- Anomeric Configuration: The terminal galactose has an α -anomeric configuration, the central galactose has a β -anomeric configuration, and the glucose unit has a free anomeric carbon.
- Synonyms: Gb₃, Pk trisaccharide, Gal α (1-4)Gal β (1-4)Glc

Quantitative Structural Data

Precise experimental data on the bond lengths and angles of **Globotriose** are not readily available in the public domain. However, theoretical and crystallographic data for its constituent monosaccharides provide a foundational understanding of its geometry. The following table summarizes typical bond lengths and angles for D-glucose, which can be considered representative for the monosaccharide units within **Globotriose**.

Parameter	Value (Å or °)	Source
Bond Lengths (Å)		
C-C	1.523	[3]
C-O (ring)	1.420	[3]
C-O (hydroxyl)	1.420	[3]
C-H	1.098	[3]
O-H	0.968	[3]
**Bond Angles (°) **		
C-O-C (ring)	113.8	[3]
C-C-C	~109.5	Theoretical
C-C-O	~109.5	Theoretical
C-O-H	~109.5	Theoretical

Disclaimer: The data presented in this table are for α -D-glucose and are intended to provide a general reference for the bond lengths and angles within the monosaccharide units of **Globotriose**. Specific values for **Globotriose** may vary due to the influence of glycosidic linkages and overall molecular conformation.

Experimental Protocols

Enzymatic Synthesis of Globotriose

This protocol describes a general method for the enzymatic synthesis of **Globotriose** using a recombinant α -1,4-galactosyltransferase.

Materials:

- Lactose (acceptor substrate)
- UDP-galactose (donor substrate)
- Recombinant α -1,4-galactosyltransferase (e.g., from *Neisseria meningitidis*)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Enzyme cofactors (if required, e.g., MnCl_2)
- Quenching solution (e.g., 1 M HCl)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino-based column) for product purification and analysis.

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing lactose, UDP-galactose, and the α -1,4-galactosyltransferase in the reaction buffer. The optimal concentrations of substrates and enzyme should be determined empirically.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specific duration (e.g., several hours to overnight).

- **Reaction Quenching:** Stop the reaction by adding a quenching solution, such as 1 M HCl, to denature the enzyme.
- **Purification:** Purify the synthesized **Globotriose** from the reaction mixture using HPLC.
- **Analysis:** Confirm the identity and purity of the **Globotriose** product using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Structural Elucidation of Trisaccharides by NMR Spectroscopy

This protocol outlines a general workflow for determining the structure of a trisaccharide like **Globotriose** using Nuclear Magnetic Resonance (NMR) spectroscopy.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Purified trisaccharide sample
- D₂O (deuterium oxide) for sample dissolution
- NMR spectrometer (e.g., 500 MHz or higher)
- NMR tubes

Procedure:

- **Sample Preparation:** Dissolve the purified trisaccharide sample in D₂O.
- **1D ¹H NMR Spectroscopy:** Acquire a one-dimensional proton (¹H) NMR spectrum. This provides initial information on the number and types of protons present, including the characteristic anomeric proton signals.[\[4\]](#)
- **2D Correlation Spectroscopy (COSY):** Perform a COSY experiment to establish proton-proton correlations within each monosaccharide residue. This helps in assigning the signals of coupled protons.
- **2D Total Correlation Spectroscopy (TOCSY):** A TOCSY experiment reveals the entire spin system of each monosaccharide, allowing for the complete assignment of all proton signals

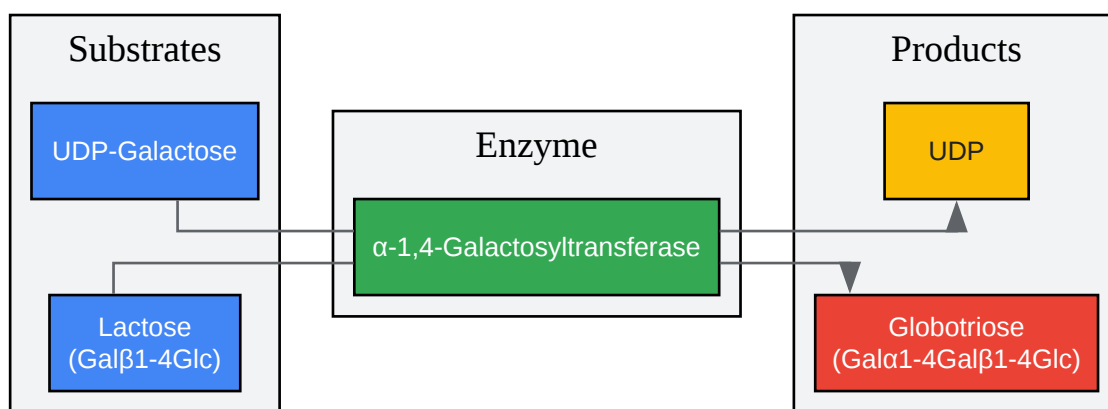
within a single sugar ring.

- 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates proton signals with their directly attached carbon-13 (^{13}C) signals, enabling the assignment of the carbon spectrum.
- 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages between the monosaccharide units by observing correlations between the anomeric proton of one residue and a carbon atom of the adjacent residue.
- Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the spatial proximity of protons. Inter-residue NOE/ROE signals across the glycosidic linkage are used to determine the stereochemistry (α or β) of the linkage and the overall three-dimensional conformation of the trisaccharide.[5]
- Data Analysis: Integrate the data from all NMR experiments to determine the monosaccharide composition, the sequence, the position and configuration of the glycosidic linkages, and the conformational preferences of the trisaccharide.

Visualizations

Biosynthetic Pathway of Globotriose

The following diagram illustrates the enzymatic synthesis of **Globotriose** from lactose and UDP-galactose, catalyzed by α -1,4-galactosyltransferase.

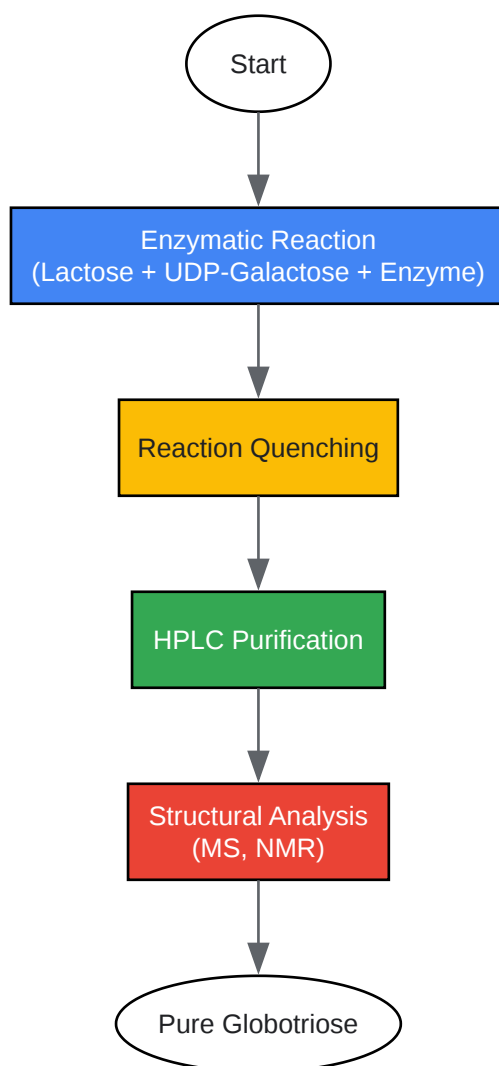


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Caption: Enzymatic synthesis of **Globotriose**.

Experimental Workflow for Globotriose Synthesis and Purification

This diagram outlines the key steps involved in the laboratory synthesis and subsequent purification of **Globotriose**.



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Caption: Workflow for **Globotriose** synthesis.

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